molecular formula C17H24N2O B6702604 N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-phenylpropan-1-amine

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-phenylpropan-1-amine

Cat. No.: B6702604
M. Wt: 272.4 g/mol
InChI Key: PAFSCRLDADODMS-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-phenylpropan-1-amine is a synthetic organic compound featuring a complex structure with both aromatic and heterocyclic elements

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-phenylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-12(16-8-6-5-7-9-16)10-18-11-13(2)17-14(3)19-20-15(17)4/h5-9,12-13,18H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFSCRLDADODMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)CNCC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-phenylpropan-1-amine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3,5-dimethyl-4-nitro-2-aminopropane. This reaction often requires a dehydrating agent like phosphorus oxychloride (POCl₃) under reflux conditions.

    Alkylation: The next step involves the alkylation of the oxazole ring with 2-phenylpropan-1-amine. This can be achieved using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and yield. The use of scalable solvents and reagents, along with robust purification methods, would be critical to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazole moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the oxazole ring or the amine group. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group. Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Alkyl halides in the presence of a base like NaOH or K₂CO₃.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-phenylpropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its amine group, which can mimic natural substrates or inhibitors. It is also a candidate for the development of new biochemical assays.

Medicine

Medically, this compound has potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of pharmaceuticals targeting neurological disorders or as an anti-inflammatory agent.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-phenylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The oxazole ring can participate in π-π stacking interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-phenylpropan-1-amine
  • N-[2-(3,5-dimethyl-1,2-thiazol-4-yl)propyl]-2-phenylpropan-1-amine
  • N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-phenylethan-1-amine

Uniqueness

Compared to similar compounds, N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-2-phenylpropan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both the oxazole ring and the phenylpropan-1-amine moiety provides a distinct combination of electronic and steric effects, making it a versatile compound for various applications.

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